![molecular formula C11H12N4O3 B3722949 2,6-dimethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3722949.png)

2,6-dimethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Vue d'ensemble

Description

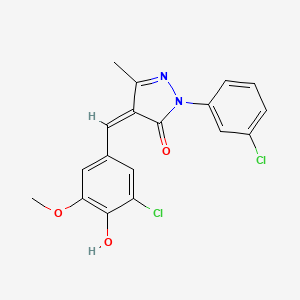

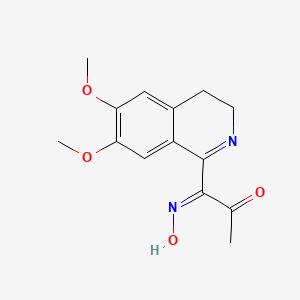

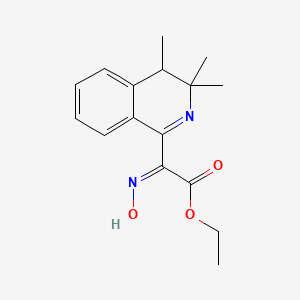

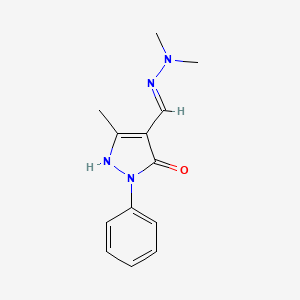

The compound “2,6-dimethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol” is a chemical compound with the linear formula C11H12N4O3 . It is used in early discovery research as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is determined by its linear formula C11H12N4O3 . Further characterization of similar compounds has been done by elemental analysis, IR, TGA, and PXRD .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 393.1±44.0 °C and a density of 1.31±0.1 g/cm3 .Applications De Recherche Scientifique

Antioxidant Properties

DDMP derivatives have been studied for their antioxidant abilities. They effectively scavenge free radicals, which play a crucial role in oxidative stress and aging. Specifically, DDMP has been evaluated for its ability to scavenge the following radicals:

- ABTS˙+ (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical) : DDMP shows promising scavenging activity against ABTS radicals .

- DPPH (2,2′-diphenyl-1-picrylhydrazyl radical) : DDMP can neutralize DPPH radicals, contributing to its potential as an antioxidant .

Synthesis of Heterocycles

DDMP contains a 1,2,4-triazole ring, which is a versatile scaffold in organic synthesis. Researchers have utilized DDMP in the synthesis of related heterocycles, ranging from four-membered to seven-membered rings. These heterocycles often exhibit unique biological activities, making DDMP a valuable precursor .

Drug Discovery Studies

1,2,4-Triazole-containing compounds find applications in drug discovery. DDMP’s triazole moiety makes it relevant for designing novel pharmaceuticals. Researchers explore its potential against various diseases, including cancer cells and microbial infections. The unique structural features of DDMP contribute to its bioactivity .

Ru-Catalyzed C-H Arylation

The 1,2,4-triazole moiety in DDMP serves as a useful directing group for ruthenium-catalyzed C-H arylation reactions. This synthetic strategy allows for the functionalization of aromatic compounds at specific positions. DDMP’s involvement in this process demonstrates its utility in organic synthesis .

Rare and Unique Chemicals Collection

Sigma-Aldrich provides DDMP to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available for this product, its scarcity and distinctive structure attract scientific interest. Researchers assume responsibility to confirm its identity and purity .

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications. Related compounds have been used in the construction of coordination polymers with luminescent recognition properties and anti-tumor activities . These areas could be potential avenues for future research.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, such as p-glycoprotein, which is involved in multidrug resistance .

Mode of Action

Compounds with similar structures have been shown to exhibit antioxidant properties . They can scavenge free radicals, which are harmful to cells and contribute to aging and diseases .

Biochemical Pathways

Similar compounds have been known to influence the maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .

Result of Action

Similar compounds have been known to exhibit antioxidant properties, which can protect cells from damage by harmful free radicals .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the activity of similar compounds .

Propriétés

IUPAC Name |

2,6-dimethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-17-9-3-8(4-10(18-2)11(9)16)5-14-15-6-12-13-7-15/h3-7,16H,1-2H3/b14-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCHOEGNTIJAFZ-LHHJGKSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=N/N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-methylphenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B3722870.png)

![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B3722875.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)

![N'-{5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(4-methoxybenzylidene)amino]oxy}acetohydrazide](/img/structure/B3722906.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3722927.png)

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol](/img/structure/B3722934.png)